![molecular formula C9H9NO5 B14859822 [2-Hydroxy-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14859822.png)
[2-Hydroxy-6-(methoxycarbonyl)pyridin-4-YL]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Hydroxy-6-(methoxycarbonyl)pyridin-4-YL]acetic acid is a chemical compound with a pyridine ring substituted with a hydroxy group, a methoxycarbonyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Hydroxy-6-(methoxycarbonyl)pyridin-4-YL]acetic acid typically involves the reaction of 2-hydroxy-6-(methoxycarbonyl)pyridine with acetic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired acetic acid derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
[2-Hydroxy-6-(methoxycarbonyl)pyridin-4-YL]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the methoxycarbonyl group may yield a hydroxymethyl derivative .
Scientific Research Applications
[2-Hydroxy-6-(methoxycarbonyl)pyridin-4-YL]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Mechanism of Action
The mechanism of action of [2-Hydroxy-6-(methoxycarbonyl)pyridin-4-YL]acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s effects on cellular pathways may also involve modulation of gene expression or signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [2-Hydroxy-6-(methoxycarbonyl)pyridin-4-YL]acetic acid include:
2-Hydroxy-6-(methoxycarbonyl)pyridine: Lacks the acetic acid moiety.
4-Hydroxy-2-(methoxycarbonyl)pyridine: Different substitution pattern on the pyridine ring.
2-Hydroxy-6-(carboxymethyl)pyridine: Contains a carboxymethyl group instead of a methoxycarbonyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C9H9NO5 |
|---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
2-(2-methoxycarbonyl-6-oxo-1H-pyridin-4-yl)acetic acid |
InChI |
InChI=1S/C9H9NO5/c1-15-9(14)6-2-5(4-8(12)13)3-7(11)10-6/h2-3H,4H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
DARUISSHGXMAPS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=O)N1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


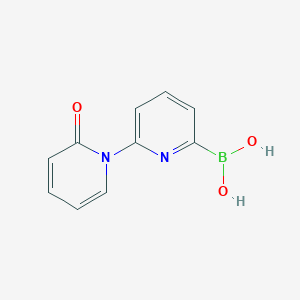
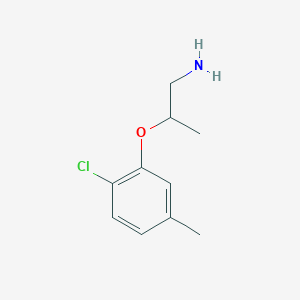
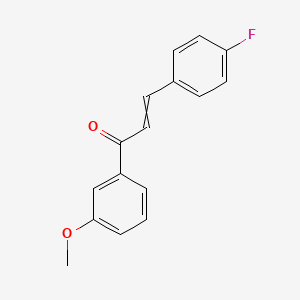
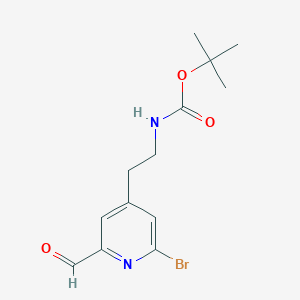

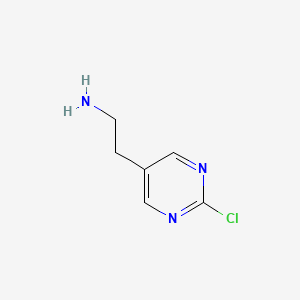
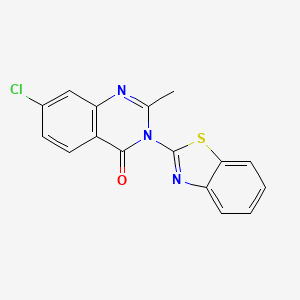
![1-[1,3]Dioxolo[4,5-B]pyridin-7-ylmethanamine](/img/structure/B14859785.png)

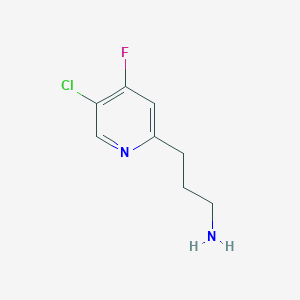


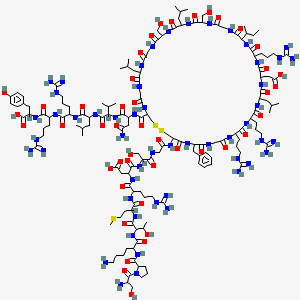
![(2-([3-(1H-Imidazol-1-YL)propyl]amino)pyrimidin-5-YL)boronic acid](/img/structure/B14859830.png)
